molecular formula C19H17ClN2O3 B5912550 (4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one

(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one

Cat. No.: B5912550
M. Wt: 356.8 g/mol
InChI Key: YLDDIWULLIISJV-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core substituted with chlorophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dimethoxybenzaldehyde in the presence of a suitable base, followed by cyclization with methylhydrazine. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

Compared to similar compounds, (4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-12-16(11-13-5-4-6-17(24-2)18(13)25-3)19(23)22(21-12)15-9-7-14(20)8-10-15/h4-11H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDIWULLIISJV-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C(=CC=C2)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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